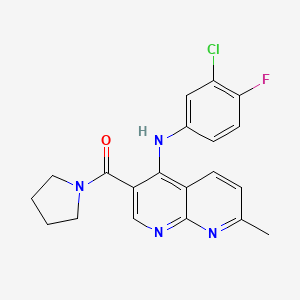![molecular formula C19H24N4O3 B2725002 butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 845629-13-2](/img/structure/B2725002.png)
butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate” is a complex organic molecule that contains several functional groups and rings. It includes a butan-2-yl group, a 2-amino group, a 3-methoxypropyl group, and a 1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate moiety .
Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound . The structure of this compound would be determined by the specific arrangement of its functional groups and rings .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of reactions, including diazotization, nitration, oxidation, and substitution . The specific reactions that this compound can undergo would depend on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoxaline derivatives, similar in structure to the compound , have been explored as corrosion inhibitors for mild steel in acidic media. These compounds, including variants like 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]butan-1-one and its methoxyphenyl counterparts, exhibit mixed-type inhibition properties. They form protective films on the metal surface through both physisorption and chemisorption mechanisms, as evidenced by electrochemical, spectroscopic, and quantum chemical studies (Olasunkanmi et al., 2016).
Antimicrobial and Antituberculosis Activity
Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. The activity levels varied with the substituents on the quinoxaline nucleus, indicating the potential for structural optimization for enhanced efficacy. Compounds exhibiting significant activity against Mycobacterium tuberculosis, including drug-resistant strains, have been identified, underscoring the potential of quinoxaline derivatives in antimicrobial research (Jaso et al., 2005).
Organic Synthesis and Chemical Properties
Quinoxaline derivatives play a crucial role in organic synthesis, offering versatile precursors for various biologically active molecules. Research has focused on developing efficient synthetic routes for quinoxaline-3-carboxylates and related compounds, which are key structural motifs in numerous natural products and pharmaceuticals. For example, metal-free conditions have been used for the alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting the environmental and economic benefits of such methodologies (Xie et al., 2019).
Pharmacological Applications
The pharmacological exploration of quinoxaline derivatives has revealed their potential in addressing various health conditions. For instance, novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing promise for the treatment of diseases where ATM plays a crucial role (Degorce et al., 2016). Furthermore, quinoxaline-based compounds have been investigated for their anti-inflammatory and analgesic activities, demonstrating significant biological effects and providing a foundation for the development of new therapeutic agents (Khokra et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
butan-2-yl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-12(2)26-19(24)15-16-18(23(17(15)20)10-7-11-25-3)22-14-9-6-5-8-13(14)21-16/h5-6,8-9,12H,4,7,10-11,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVALHYHVIAHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

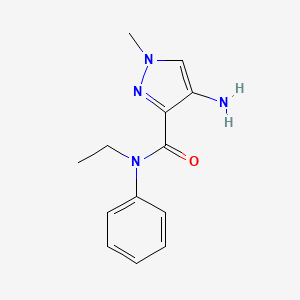
![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)
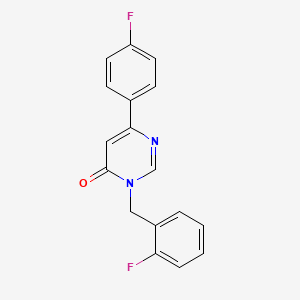
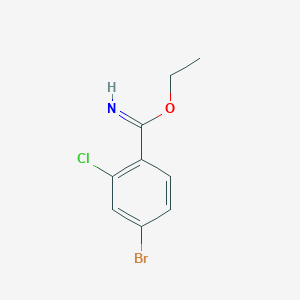
![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)
![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2724927.png)
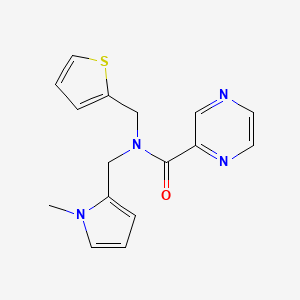

![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)
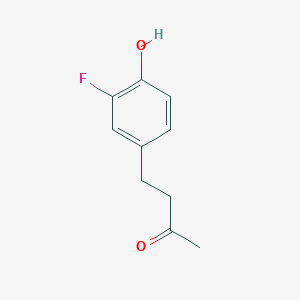
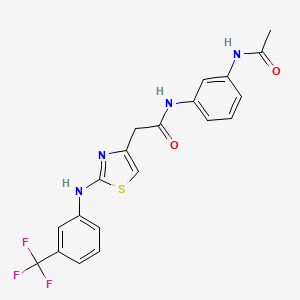

![2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole](/img/structure/B2724940.png)
